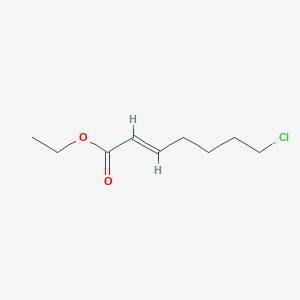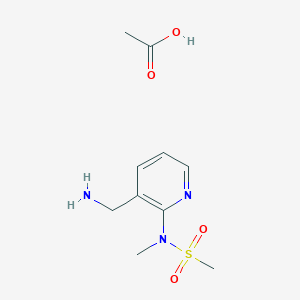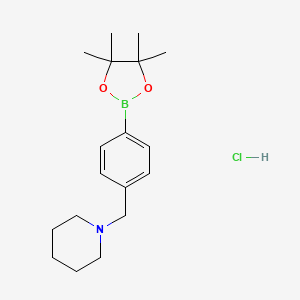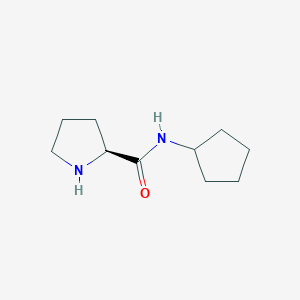
Ethyl 7-chlorohept-2-enoate
Vue d'ensemble
Description
Ethyl 7-chlorohept-2-enoate is a chemical compound with the molecular formula C9H15ClO2 . It is also known by other names such as 7-Chloro-trans-2-hepenoic acid ethyl ester and Ethyl (E)-7-chlorohept-2-enoate . The molecular weight of this compound is 190.67 g/mol .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3/b7-5+ . This compound has a defined bond stereocenter count of 1 . The canonical SMILES for this compound is CCOC(=O)C=CCCCCCl . Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.67 g/mol . It has a XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water . This compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 7 . The exact mass and monoisotopic mass of this compound are both 190.0760574 g/mol . The topological polar surface area of this compound is 26.3 Ų .Applications De Recherche Scientifique
1. Crystal Structure Analysis
Ethyl 7-chlorohept-2-enoate and its derivatives have been extensively studied for their crystal packing and structural properties. For instance, certain derivatives exhibit rare N⋯π and O⋯π interactions along with hydrogen bonding, which contribute to their unique crystal structures (Zhang, Wu, & Zhang, 2011).
2. Catalytic and Synthetic Applications
These compounds are integral in various synthetic processes. For example, they are used in iodocyclisation studies to yield novel tetrahydrofurans and tetrahydropyrans (Macritchie, Peakman, Silcock, & Willis, 1998), and in base-induced intramolecular aza-Michael reactions for synthesizing heterocycles (Ramos, Nagem, & Taylor, 2011).
3. Role in Organocatalysis
This compound derivatives have been used in organocatalytic domino double Michael reactions. These reactions have proven effective in the asymmetric synthesis of cyclohexanes with multiple stereocenters (Hong, Sadani, Nimje, Dange, & Lee, 2011).
4. In Hydrogenation Reactions
These compounds also play a significant role in hydrogenation reactions. For instance, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate derivatives leads to the production of ethyl 2-hydroxy-4-arylbutyrate, demonstrating the potential of these compounds in sequential hydrogenation processes (Meng, Zhu, & Zhang, 2008).
5. Intermediate in Pharmaceutical Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. For example, it is used in the synthesis of cilastatin, a renal dehydropeptidase inhibitor (Xin-zhi, 2006).
Propriétés
IUPAC Name |
ethyl (E)-7-chlorohept-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJDSTPXJIADET-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid](/img/structure/B3079695.png)






![Imidazo[1,2-a]pyridin-7-ylmethanamine](/img/structure/B3079722.png)




![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3079789.png)
